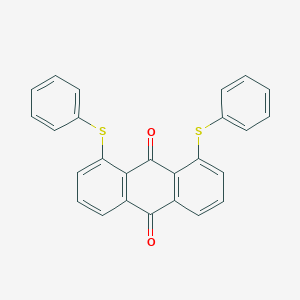

1,8-Di(phenylthio)anthraquinone

Description

Contextualization within Anthraquinone (B42736) Chemistry and its Derivatives

Anthraquinone, an aromatic organic compound with the formula C₁₄H₈O₂, serves as a fundamental building block for a vast array of derivatives. wikipedia.org These derivatives are synthesized for a multitude of applications, including dyes, pigments, and pharmaceuticals. wikipedia.orgontosight.ai The core structure of anthraquinone, characterized by a 9,10-dioxoanthracene framework, allows for the introduction of various substituents at different positions, leading to a wide range of chemical and physical properties. wikipedia.orgikm.org.my

The synthesis of anthraquinone derivatives can be achieved through several methods, such as the oxidation of anthracene, the Friedel-Crafts reaction of benzene (B151609) and phthalic anhydride (B1165640), and the Diels-Alder reaction of naphthoquinone and butadiene. wikipedia.org The position and nature of the substituents on the anthraquinone core are critical in determining the final properties of the derivative. ikm.org.my For instance, the introduction of substituents at the 1, 8, 1,5, or 1,4,5,8 positions is common and leads to compounds with diverse applications. google.comresearchgate.net

1,8-disubstituted anthraquinones, such as 1,8-dihydroxyanthraquinone and 1,8-diaminoanthraquinone, are significant intermediates and products in various chemical syntheses. nih.govchemicalbook.com The synthesis of 1,8-Di(phenylthio)anthraquinone itself can be accomplished by reacting 1,8-dichloroanthraquinone (B31358) with thiophenol in the presence of a base. ontosight.ai This places it within the broader family of anthraquinone derivatives where synthetic strategies are employed to introduce specific functionalities onto the core structure.

Significance of Phenylthio Substituents on the Anthraquinone Core

The addition of phenylthio groups to the anthraquinone core at the 1 and 8 positions imparts specific and significant properties to the resulting molecule, this compound. These sulfur-containing substituents are known to influence the electronic and photophysical properties of the anthraquinone system. ontosight.ai

The phenylthio groups can affect the molecule's light absorption and emission characteristics. ikm.org.my The interaction between the sulfur atoms of the phenylthio groups and the anthraquinone core can lead to unique electronic transitions, making such compounds potentially useful in the development of organic semiconductors and dyes. ontosight.aiontosight.ai The study of how different substituents, including phenylthio groups, modulate the photophysical properties of anthraquinones is an active area of research, with implications for creating materials with tailored optical and electronic functions. ikm.org.mymdpi.comias.ac.in

Furthermore, the presence of these bulky phenylthio groups can influence the molecule's conformation and intermolecular interactions, which in turn affects its solid-state properties and potential for forming ordered assemblies. mdpi.com The investigation into compounds like this compound contributes to a deeper understanding of structure-property relationships within the vast family of anthraquinone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1,8-bis(phenylsulfanyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRPDCKHCGUKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065576 | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13676-91-0, 106768-99-4 | |

| Record name | Solvent Yellow 163 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Di(phenylthio)anthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-bis(phenylthio)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,8-bis(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Synthesis

Established Synthetic Routes for 1,8-Di(phenylthio)anthraquinone

The synthesis of this compound, a derivative of anthraquinone (B42736) with phenylthio groups at the 1 and 8 positions, has been achieved through specific chemical reactions. This compound, also known as 1,8-Bis(phenylthio)-9,10-anthracenedione, is of interest in materials science. ontosight.ai

Reaction of 1,8-dichloroanthraquinone (B31358) with thiophenol

A primary and well-established method for synthesizing this compound involves the reaction of 1,8-dichloroanthraquinone with thiophenol. ontosight.ai This nucleophilic aromatic substitution reaction is typically carried out in the presence of a base. The base facilitates the reaction by deprotonating the thiophenol, forming a more nucleophilic thiophenolate anion, which then displaces the chloride ions on the anthraquinone core.

While specific reaction conditions can be optimized, a general representation of this synthesis is as follows:

Reaction Scheme:

This method provides a direct route to the desired product. The starting material, 1,8-dichloroanthraquinone, is a commercially available solid with a melting point of 201.5-203 °C. nih.govsigmaaldrich.com

Other Reported Synthetic Approaches

While the reaction between 1,8-dichloroanthraquinone and thiophenol is a key synthetic route, other approaches for creating related thio-anthraquinone derivatives have been reported. These methods often involve the reaction of a halogenated anthraquinone with a thiol. For instance, a novel thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, was synthesized through the substitution reaction of 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol. lew.ro This reaction was conducted in ethylene (B1197577) glycol with potassium hydroxide (B78521) at a temperature of 110–120 °C. lew.ro Similarly, thioanthraquinone analogs have been synthesized from 1,5-dichloroanthraquinone (B31372) and various bioactive thiols. dergipark.org.tr These examples highlight the versatility of using halo-anthraquinones as precursors for a range of thio-substituted derivatives.

General Approaches for Derivatization of the Anthraquinone Scaffold

The anthraquinone framework is a versatile platform for the synthesis of a wide array of derivatives with diverse properties and applications. Various synthetic strategies have been developed to modify the basic anthraquinone structure.

Conventional Synthetic Strategies for Anthraquinone Derivatives (e.g., intramolecular condensation, Friedel-Crafts reactions)

Classic methods for synthesizing the anthraquinone core and its derivatives have been in use for over a century. One of the most common approaches is the Friedel-Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene (B151609). tandfonline.comresearchgate.net This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and can be performed in a solvent or under solvent-free conditions. tandfonline.comgoogle.com The initial product is an o-aroylbenzoic acid, which then undergoes intramolecular condensation in the presence of a strong acid, like fuming sulfuric acid or polyphosphoric acid, to yield the anthraquinone derivative. tandfonline.com

Another traditional method is the oxidation of anthracene and its derivatives. youtube.com Chromic acid in glacial acetic acid has been historically used for this purpose. youtube.com Furthermore, Diels-Alder cycloaddition reactions have been employed, for instance, by reacting naphthoquinone with a diene to construct the anthraquinone skeleton. nih.gov

Synthesis of Thio-Anthraquinone Derivatives

The introduction of sulfur-containing functional groups onto the anthraquinone scaffold leads to thio-anthraquinone derivatives with unique electronic and photophysical properties. acs.org A general and effective method for their synthesis is the nucleophilic substitution of a halogenated anthraquinone with a thiol, as previously discussed for this compound. ontosight.aidergipark.org.tr

Researchers have developed one-step synthesis methods for amino and thioanthraquinones that are described as economical and practical. dergipark.org.trresearchgate.net These methods have been used to create a variety of thioanthraquinone analogs from starting materials like 1,5-dichloroanthraquinone and bioactive thiols. dergipark.org.tr The resulting thioanthraquinone derivatives have been shown to exhibit fluorescence, making them potentially useful in sensor and drug delivery applications. dergipark.org.tr

The synthesis of a novel thio-anthraquinone derivative, 1-(dodecylthio)anthracene-9,10-dione, was achieved through the reaction of 1-chloroanthraquinone and 1-dodecanethiol. researchgate.net Similarly, the reaction of 1-chloroanthraquinone with 4-hydroxythiophenol in the presence of potassium hydroxide in ethylene glycol yields 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro These examples underscore the general applicability of reacting chloroanthraquinones with various thiols to generate a library of thio-derivatives.

Green Chemistry Methodologies in Anthraquinone Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of anthraquinone synthesis, several "green" chemistry approaches have been explored.

One notable development is the use of solid acid catalysts for Friedel-Crafts reactions under solvent-free conditions . researchgate.net This approach offers the advantages of easier catalyst separation, potential for catalyst recycling, and reduced solvent waste. researchgate.net Another green methodology involves using water as the reaction medium . tandfonline.com For instance, the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes has been successfully carried out in water using alum (KAl(SO4)2·12H2O) as an inexpensive and non-toxic catalyst. tandfonline.comresearchgate.net This method provides good to excellent yields with shorter reaction times. tandfonline.com

Microwave-assisted synthesis represents another green approach. google.com The reaction of phthalic anhydride with benzene or its derivatives can be carried out under microwave irradiation in the presence of a catalyst, either in an organic solvent or under solvent-free conditions. google.com This method offers advantages such as simple operation, fewer reaction steps, and high reaction yields. google.com

Furthermore, the use of multicomponent reactions under solvent-free "grindstone" conditions has been reported for the synthesis of anthraquinone-linked cyclopentanone (B42830) derivatives. nih.gov This one-pot synthesis is considered a green chemistry approach. nih.gov

Purification and Isolation Techniques for Synthetic this compound and its Analogs

The effective purification and isolation of this compound and its analogs are critical steps in their synthesis to ensure high purity for subsequent applications. The choice of purification method is largely dictated by the physical and chemical properties of the target compound and the nature of the impurities present. Common techniques employed include recrystallization and various forms of chromatography, each offering distinct advantages in separating the desired product from starting materials, reagents, and reaction byproducts.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a common approach involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Subsequent cooling of the solution allows the pure compound to crystallize while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on available data, a mixture of chloroform (B151607) and acetone (B3395972) has been identified as a suitable solvent system for the recrystallization of this compound, yielding a product with a melting point of 187 °C. chemicalbook.com The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent mixture, followed by slow cooling to promote the formation of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Table 1: Recrystallization Parameters for this compound

| Parameter | Value |

| Compound | This compound |

| Solvent System | Chloroform/Acetone |

| Reported Melting Point | 187 °C chemicalbook.com |

Chromatographic Methods

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound and its analogs, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, offering high resolution and the ability to isolate highly pure fractions.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of relatively non-polar compounds like diarylthioanthraquinones. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

For analogs such as 1,8-bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone, a specific RP-HPLC method has been described. sielc.com This method utilizes a specialized reverse-phase column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid to achieve separation. sielc.com The use of a gradient, where the composition of the mobile phase is varied over time, can be particularly effective in resolving complex mixtures of closely related analogs. The principles of this separation can be adapted for the purification of this compound.

Table 2: Illustrative HPLC Parameters for the Purification of Diarylthioanthraquinone Analogs

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Newcrom R1 (or similar C18 column) sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis Detector |

In addition to HPLC, other chromatographic techniques such as column chromatography and thin-layer chromatography (TLC) can be valuable for the purification and analysis of this compound. Column chromatography, often using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the eluent, can be employed for larger-scale purifications. TLC is a quick and convenient method for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography.

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methods for Elucidating Molecular Structure and Electronic States

Spectroscopic techniques are fundamental in determining the molecular structure and probing the electronic states of 1,8-Di(phenylthio)anthraquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of anthraquinone (B42736) derivatives is characterized by absorption bands that are sensitive to the nature and position of substituents on the anthraquinone core. nih.gov The introduction of phenylthio groups at the 1 and 8 positions significantly influences the electronic and optical properties of the molecule. ontosight.aiontosight.ai

The spectra of substituted anthraquinones typically display multiple absorption bands. For instance, studies on similar dihydroxyanthraquinones have shown characteristic absorption maxima. researchgate.net The electronic transitions in anthraquinone and its derivatives are often π → π* transitions. researchgate.net The position and intensity of these bands can be affected by factors such as solvent polarity, with polar solvents potentially causing a bathochromic (red) shift. nih.gov The unique electronic properties conferred by the phenylthio substituents make this compound a compound of interest for applications in materials science, particularly in the realm of optoelectronic devices. ontosight.ai

| Compound | Solvent | λmax (nm) | Transition Type |

| Chrysophanol | Methanol | 287, 428 | π→π |

| Emodin | Methanol | 223 | π→π |

| Physcion | Not Specified | 282 | Not Specified |

This table presents data for related anthraquinone derivatives to illustrate typical electronic transitions, as specific UV-Vis data for this compound was not available in the search results.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups and characterizing the vibrational modes of this compound. The IR spectrum provides a unique fingerprint of a molecule based on the absorption of infrared radiation by its vibrating bonds.

Key vibrational bands expected in the IR spectrum of this compound include those associated with the carbonyl (C=O) groups and the aromatic rings. The carbonyl stretching vibration in anthraquinones is typically strong and appears in the region of 1670-1680 cm⁻¹. For example, the IR spectrum of 1,8-dichloroanthraquinone (B31358) shows a strong carbonyl stretch at 1676 cm⁻¹. researchgate.net In other anthraquinone derivatives, chelated and free carbonyl groups can be distinguished, with chelated carbonyls absorbing at lower wavenumbers (e.g., 1628 cm⁻¹) and free carbonyls at higher wavenumbers (e.g., 1668 cm⁻¹).

The presence of phenylthio groups would introduce vibrations associated with C-S bonds and the substituted benzene (B151609) rings. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). vscht.cz The IR spectrum of this compound would also exhibit bands corresponding to the C=C stretching of the aromatic rings.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1680 |

| Aromatic C=C | Stretch | ~1600 |

| Aromatic C-H | Stretch | >3000 |

| C-S | Stretch | Not specified |

This table is a generalized representation of expected IR absorptions for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing detailed information about the chemical environment of its proton (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of anthraquinone derivatives, aromatic protons typically resonate in the downfield region (δ 7-9 ppm). chemicalbook.comchemicalbook.com The specific chemical shifts and coupling patterns of the protons on the anthraquinone core and the phenylthio substituents would provide crucial information about their connectivity and spatial arrangement. For instance, the protons on the anthraquinone skeleton would likely appear as a set of multiplets, with their exact positions influenced by the deshielding effect of the carbonyl groups and the electronic effects of the phenylthio substituents. The protons on the two phenyl rings would also give rise to distinct signals in the aromatic region.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the anthraquinone core are characteristically found at very downfield shifts, typically in the range of δ 180-195 ppm. researchgate.net The carbon atoms of the aromatic rings, both the anthraquinone skeleton and the phenyl groups, would appear in the region of approximately δ 120-150 ppm. chemicalbook.com The specific chemical shifts would be influenced by the substitution pattern.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Anthraquinone) | 7.5 - 8.5 |

| ¹H | Aromatic Protons (Phenyl) | 7.0 - 7.5 |

| ¹³C | Carbonyl Carbons | 180 - 195 |

| ¹³C | Aromatic Carbons | 120 - 150 |

This table provides estimated NMR chemical shift ranges for this compound based on data from similar anthraquinone structures.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its molecular formula and structure. The molecular formula of this compound is C₂₆H₁₆O₂S₂. ontosight.ai

In a mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) reveals the molecular weight of the compound. For this compound, the expected molecular weight is approximately 424.5 g/mol . High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For anthraquinone derivatives, a characteristic fragmentation pathway involves the successive loss of carbon monoxide (CO) molecules from the quinone ring. The fragmentation of this compound would also likely involve cleavage of the C-S bonds, leading to fragments corresponding to the anthraquinone core and the phenylthio groups. The analysis of these fragment ions helps to piece together the molecular structure.

| Property | Value |

| Molecular Formula | C₂₆H₁₆O₂S₂ |

| Molecular Weight | ~424.5 g/mol |

This table summarizes the key mass spectrometric data for this compound.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecular structure and electronic properties of this compound in solution or as a gas, X-ray crystallography is the definitive technique for determining its precise three-dimensional structure in the solid state. This method involves diffracting X-rays off a single crystal of the compound to determine the arrangement of atoms in the crystal lattice.

Understanding the solid-state structure is particularly important for applications in materials science, as the packing of molecules in a crystal can significantly affect properties like charge transport in organic semiconductors. ontosight.ai

Advanced Electronic and Electrochemical Studies

Electrochemical Characterization of Redox Properties

The electrochemical behavior of 1,8-Di(phenylthio)anthraquinone is central to understanding its potential in electronic applications. Techniques such as cyclic voltammetry and spectroelectrochemistry are pivotal in elucidating its redox potentials, the stability of its charged species, and the electronic changes that accompany electron transfer processes.

Cyclic Voltammetry (CV) for Redox Potentials and Reversibility

Cyclic voltammetry is a fundamental technique used to probe the redox properties of chemical species. For anthraquinone (B42736) and its derivatives, CV typically reveals two successive one-electron reduction processes. These correspond to the formation of a radical anion and subsequently a dianion. The potential at which these redox events occur and the reversibility of the electron transfers are highly dependent on the nature and position of the substituents on the anthraquinone framework.

The reversibility of the redox processes, indicated by the separation and relative heights of the cathodic and anodic peaks in a cyclic voltammogram, is a critical indicator of the stability of the generated radical anion and dianion. For many anthraquinone derivatives, these processes are quasi-reversible or fully reversible in aprotic solvents.

Spectroelectrochemical Methods for Correlating Electronic Changes with Redox States

Spectroelectrochemistry combines spectroscopic techniques (such as UV-Vis absorption spectroscopy) with electrochemistry to observe the spectral changes that occur as a molecule undergoes oxidation or reduction. This powerful method allows for the direct correlation of electronic structural changes with specific redox states.

For anthraquinone systems, the reduction to the radical anion (AQ•⁻) and then to the dianion (AQ²⁻) is accompanied by distinct changes in the electronic absorption spectrum. The neutral anthraquinone typically has its main absorption bands in the UV region. Upon one-electron reduction, the resulting radical anion often exhibits new, strong absorption bands in the visible region, leading to a pronounced color change. The subsequent reduction to the dianion results in a further evolution of the spectrum.

While specific spectroelectrochemical studies on this compound were not found, research on other anthraquinone derivatives provides a template for the expected observations. The phenylthio substituents are anticipated to influence the energies of the electronic transitions in the neutral molecule and its reduced forms, thus affecting the color and spectral features of each redox state.

Electron Transfer Mechanisms in Anthraquinone Systems

The fundamental electron transfer mechanism for anthraquinones in aprotic media involves two sequential one-electron steps. The first electron transfer results in the formation of a stable radical anion, and the second leads to the formation of a dianion. The presence of substituents can influence the kinetics and thermodynamics of these electron transfer steps.

The phenylthio groups in this compound are expected to play a significant role in modulating the electron transfer properties. The sulfur atoms can potentially participate in the delocalization of the unpaired electron in the radical anion state and the negative charges in the dianion state, thereby influencing their stability. The orientation of the phenylthio groups relative to the anthraquinone plane would also be a critical factor in determining the extent of electronic communication and its impact on the electron transfer mechanism.

Analysis of Electronic Band Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable tools for understanding these properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO energy is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability.

For anthraquinone derivatives, theoretical studies have shown that substituents can significantly alter the HOMO and LUMO energy levels. researchgate.netnih.gov While specific DFT calculations for this compound were not identified in the surveyed literature, general trends can be inferred. A review on textile dyes mentioned the calculation of Frontier HOMO and LUMO isosurfaces for 1,8-bis(phenylthio)anthraquinone dye, indicating that such theoretical studies have been performed, although the specific energy values were not provided in the abstract. dokumen.pub

Table 1: Representative Theoretical Data for Substituted Anthraquinones

| Compound/Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoanthraquinodimethane Derivative 1 (DFT/B3LYP/6-31G(d,p)) | - | - | - |

| Benzoanthraquinodimethane Derivative 2 (DFT/B3LYP/6-31G(d,p)) | - | - | - |

| Benzoanthraquinodimethane Derivative 3 (DFT/B3LYP/6-31G(d,p)) | - | - | - |

| Benzoanthraquinodimethane Derivative 4 (DFT/B3LYP/6-31G(d,p)) | - | - | - |

| Note: Specific values for this compound are not available in the provided search results. The table is a template based on available data for related compounds. Data for benzoanthraquinodimethane derivatives from reference researchgate.net. |

Interactive Data Table

Influence of Phenylthio Groups on Electronic Properties

The introduction of phenylthio substituents at the 1 and 8 positions of the anthraquinone scaffold has a profound impact on its electronic properties. The sulfur atoms of the thioether linkages possess lone pairs of electrons that can donate electron density to the anthraquinone system, which would be expected to raise the energy of the HOMO. Simultaneously, the aromatic phenyl rings can act as π-electron systems that can either donate or withdraw electron density depending on their orientation and interaction with the anthraquinone core.

This substitution is known to enhance the electron-accepting properties of the compound, making it suitable for use in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs). guidechem.com The presence of these groups can lead to the formation of intramolecular charge-transfer (CT) states, where electronic excitation results in the movement of electron density from the electron-richer phenylthio moieties to the electron-deficient anthraquinone core. This can significantly affect the absorption and emission characteristics of the molecule.

Photophysical Properties Relevant to Optoelectronic Applications

The unique electronic structure of this compound makes it a compound of interest for applications in materials science, particularly in the realm of organic electronics and optoelectronic devices. ontosight.aiontosight.ai The interaction of this molecule with light is fundamental to its potential use in technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai The photophysical properties, which describe the absorption and emission of light, are dictated by the arrangement of the anthraquinone core and the appended phenylthio substituents.

The introduction of sulfur-containing phenylthio groups at the 1 and 8 positions of the anthraquinone scaffold significantly influences the molecule's electronic and, consequently, its optical properties. These substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy and intensity of light absorption and emission.

Detailed experimental studies on the specific photophysical parameters of this compound, such as its absorption and emission maxima, fluorescence quantum yield, and Stokes shift, are crucial for a comprehensive understanding of its suitability for optoelectronic applications. Such data, typically obtained through spectroscopic techniques, would provide insights into the efficiency of light absorption and the nature of the emissive excited states.

Similarly, the fluorescence properties of this compound would be directly linked to its molecular structure. The efficiency of fluorescence, quantified by the fluorescence quantum yield, and the energy of the emitted light (emission maximum) are key parameters for applications in OLEDs. The difference between the absorption and emission maxima, known as the Stokes shift, is another important characteristic that can provide information about the structural relaxation in the excited state.

To fully evaluate the potential of this compound in optoelectronic applications, further detailed research into its photophysical properties is required. This would involve systematic studies of its absorption and emission characteristics in various solvents and in the solid state, as well as determination of its fluorescence quantum yield and lifetime.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone for investigating the intricate details of 1,8-Di(phenylthio)anthraquinone at the atomic level. These methods allow for the precise determination of molecular geometries and the exploration of electronic landscapes.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. mdpi.comresearchgate.net By approximating the many-body electronic wavefunction, DFT allows for the calculation of the molecule's ground-state geometry, electronic structure, and other key parameters. mdpi.com

Furthermore, DFT is employed to analyze the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's reactivity and electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical reactivity and kinetic stability. nii.ac.jp

| DFT Functional | Basis Set | Primary Application |

|---|---|---|

| B3LYP | 6-311+G(2d,2p) | Geometry optimization and electronic structure. mdpi.com |

| PBE | 6-311+G(2d,2p) | Calculation of metric and electronic structure parameters. mdpi.com |

| ωB97XD | 6-311+G(2d,2p) | Investigation of proton reaction paths and aromaticity. mdpi.com |

| CAM-B3LYP | 6-311G(d) | Geometry optimization of excited states. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

To understand the light-absorbing properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. cecam.org TD-DFT extends the principles of DFT to excited states, allowing for the prediction of electronic absorption spectra. mdpi.comcecam.org This is critical for applications where the interaction of the molecule with light is important, such as in dyes and photosensitizers.

The TD-DFT method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netwest-code.org These transition energies correspond to the wavelengths of light that the molecule will absorb. The intensity of these absorptions, represented by the oscillator strength, can also be calculated. By simulating the electronic spectrum, researchers can identify the key electronic transitions, such as π→π* and n→π* transitions, and understand how structural modifications influence the color and photophysical properties of the molecule. researchgate.net For anthraquinone derivatives, TD-DFT has been successfully used to interpret experimental UV-Vis spectra and to explain the effect of different substituents on the absorption maxima. mdpi.com

Semi-empirical Methods (e.g., ZINDO/S, AM1) for Spectroscopic Simulation and Parameterization

While DFT and TD-DFT are highly accurate, they can be computationally expensive. Semi-empirical methods offer a faster, albeit more approximate, alternative for certain applications. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to speed up calculations. uni-muenchen.de

Methods like ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic) are specifically parameterized to reproduce electronic spectra and have been shown to be effective for simulating the UV-Vis spectra of anthraquinone derivatives. researchgate.net The ZINDO/S method can provide a good qualitative and sometimes quantitative agreement with experimental spectra, making it a useful tool for high-throughput screening of large numbers of molecules. karazin.ua

Another semi-empirical method, AM1 (Austin Model 1), is often used for geometry optimization prior to more advanced calculations. uni-muenchen.deresearchgate.net While not as accurate as DFT for electronic properties, AM1 can quickly provide a reasonable molecular geometry, which can then be used as a starting point for more rigorous DFT or TD-DFT calculations. The combination of semi-empirical methods for initial screening and geometry optimization, followed by more accurate DFT and TD-DFT calculations for promising candidates, represents an efficient computational workflow. nii.ac.jp

Molecular Modeling and Simulation

Beyond the quantum mechanical level, molecular modeling and simulation techniques offer a broader view of the behavior of this compound, particularly in relation to its properties and interactions with other molecules.

Quantitative Structure-Property Relationships (QSPR) and Structure-Activity Relationships (SAR) for Anthraquinone Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. biolmolchem.com For anthraquinone derivatives, QSPR and QSAR studies are invaluable for predicting properties like solubility, toxicity, and electrochemical behavior without the need for extensive experimental work. biolmolchem.comnih.gov

These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be based on topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the descriptors to the property or activity of interest. biolmolchem.com Once a robust model is established, it can be used to predict the properties of new, untested anthraquinone derivatives. Such studies have been instrumental in guiding the design of new anthraquinone-based materials with desired characteristics. nih.gov

| Model Type | Predicted Property | Commonly Used Descriptors | Modeling Techniques |

|---|---|---|---|

| QSPR | Half-wave reduction potential (E1/2). biolmolchem.com | Constitutional, topological, and quantum-chemical descriptors. biolmolchem.com | Partial Least Squares (PLS), Artificial Neural Networks (ANN). biolmolchem.com |

| 3D-QSAR | Inhibitory activity (e.g., pIC50). nih.gov | CoMFA and CoMSIA steric and electrostatic fields. nih.gov | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov |

Prediction of Electronic Transitions and Redox Potentials

The ability to accurately predict electronic transitions and redox potentials is crucial for the design of functional materials based on this compound. As discussed previously, TD-DFT is a primary tool for predicting electronic transitions and simulating UV-Vis spectra. mdpi.com

The prediction of redox potentials, which determine the ease with which a molecule can be oxidized or reduced, is another key area of computational investigation. umich.edu DFT calculations can be used to determine the energies of the neutral, oxidized, and reduced forms of the molecule. From these energies, the redox potential can be calculated. These predictions are vital for applications in areas such as organic electronics and redox flow batteries, where the electrochemical properties of the material are paramount. rsc.orgsdu.dk Computational studies have shown that the redox potentials of anthraquinone derivatives can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents. umich.edu

Computational Approaches for Rational Materials Design and Discovery

The tailored design of organic materials with specific electronic and photophysical properties is a cornerstone of developing next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Computational chemistry, particularly methods rooted in quantum mechanics, has emerged as an indispensable tool in this endeavor. These techniques allow for the in silico exploration of molecular properties, significantly accelerating the materials discovery pipeline by identifying promising candidates and elucidating structure-property relationships.

For complex organic molecules like this compound, computational methods provide invaluable insights into their fundamental electronic characteristics. Density Functional Theory (DFT) is a widely employed method for calculating the ground-state electronic structure of molecules. A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in governing the electronic and optical properties of a material. The HOMO level is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the color, excitability, and charge transport properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to investigate the excited-state properties of molecules. By simulating the absorption of light, TD-DFT can predict the electronic absorption spectra of a compound, providing information about the wavelengths of light it will absorb most strongly. This is particularly important for applications in dyes, pigments, and photovoltaic materials.

The strategic design of new materials often involves the systematic modification of a parent structure, such as this compound, and the subsequent computational evaluation of the resulting derivatives. By altering functional groups or their positions on the anthraquinone core, researchers can tune the HOMO and LUMO energy levels and, consequently, the material's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths.

A pertinent example of this approach is the computational investigation of sulfur-containing anthraquinone derivatives for their potential as sensors. In such studies, DFT calculations are performed on a series of related compounds to understand the trends in their HOMO and LUMO energies. This allows for the rational selection of derivatives with optimal electronic properties for a specific application.

While specific computational data for this compound is not extensively detailed in publicly available literature, the established methodologies provide a clear roadmap for its theoretical investigation. The table below illustrates the kind of data that would be generated from such a computational study, based on typical values for related anthraquinone derivatives.

| Computational Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -3.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 2.7 eV |

| First Excitation Energy | Energy of the lowest-energy electronic transition | 2.9 eV |

| Wavelength of Max. Absorption (λmax) | Predicted wavelength of maximum light absorption | 427 nm |

This table presents hypothetical data for this compound based on computational studies of similar anthraquinone derivatives. The actual values would need to be determined through specific DFT and TD-DFT calculations for this compound.

The distribution of the HOMO and LUMO across the molecular structure is also a critical piece of information derived from computational studies. For many anthraquinone derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenylthio substituents in the case of this compound. Conversely, the LUMO is typically centered on the electron-deficient anthraquinone core. This spatial separation of the frontier orbitals is a key feature of intramolecular charge transfer (ICT) compounds and is highly relevant for applications in non-linear optics and photovoltaics.

Applications in Advanced Materials and Technologies

Organic Electronics

The field of organic electronics leverages the tunable properties of carbon-based molecules for various devices. The introduction of sulfur-containing phenylthio groups at the 1 and 8 positions of the anthraquinone (B42736) structure is expected to significantly influence its electronic characteristics, such as its energy levels (HOMO/LUMO) and intermolecular interactions, which are critical for electronic applications.

Organic Semiconductors and Charge Transport Materials

Furthermore, some anthraquinone systems have been investigated as molecular switches. nih.gov These molecules can be reversibly switched between different conjugation states, leading to "on" and "off" states of electrical conductance. nih.gov This principle is fundamental to semiconducting behavior and suggests that 1,8-Di(phenylthio)anthraquinone could be a candidate for materials with tunable conductivity. However, without experimental data, its performance as a semiconductor remains speculative.

Applications in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

Anthraquinone derivatives have been synthesized and tested as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net However, these studies have generally reported low power conversion efficiencies. researchgate.net The primary reason cited is that the strong electron-withdrawing nature of the anthraquinone core can hinder efficient electron injection from the dye into the semiconductor's conduction band (e.g., TiO2), a critical step in the operation of a DSSC. researchgate.net

Given these findings, it is likely that this compound, if used as a sensitizer (B1316253), might face similar performance limitations. The phenylthio groups would need to be part of a broader molecular design, likely a donor-π-acceptor structure, to overcome the inherent electronic drawbacks of the anthraquinone core for this specific application. There is currently no available research that has incorporated this compound into either OSCs or DSSCs to confirm its potential.

Utility in Organic Light-Emitting Diodes (OLEDs)

Anthracene and its derivatives are widely used in organic light-emitting diodes (OLEDs) as blue emitters and as host materials. However, the specific application of this compound in OLEDs is not documented in scientific literature. The suitability of a material for OLEDs depends on its photoluminescent quantum yield, emission color, and charge-transporting properties. The introduction of two carbonyl groups in the anthraquinone structure, as compared to anthracene, significantly alters the electronic properties and typically quenches fluorescence, making it less suitable for emissive layers. While the phenylthio groups would further modify the electronic structure, significant molecular engineering would be required to induce efficient electroluminescence, and this remains an unexplored area of research.

Exploration in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, requiring semiconductor materials with high charge carrier mobility and stability. There are no published studies detailing the use of this compound in OFETs. The potential for a molecule in an OFET is linked to its ability to form well-ordered thin films and facilitate efficient charge transport. The concept of redox-switching in some anthraquinone systems between high and low conductance states is conceptually related to the switching function of a transistor. nih.gov However, the practical synthesis and fabrication of an OFET device using this compound has not been reported, and its performance characteristics are unknown.

Role as Dopants in Organic Electronic Devices

Doping is a crucial technique to enhance the conductivity and performance of organic semiconductors. N-type doping, in particular, is important for creating efficient organic electronic devices. Some anthracene-based cationic dyes have been investigated as effective n-type dopants. nih.gov The viability of this compound as a dopant would depend on its electron affinity and its ability to accept an electron from or donate an electron to a host semiconductor material. This is determined by the relative energy levels of its frontier molecular orbitals (HOMO and LUMO). Without experimental or computational data on the specific energy levels of this compound, its potential as a dopant remains theoretical.

Redox Flow Batteries (RFBs)

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied classes of molecules for the negative electrolyte (anolyte). electrochemsci.orgharvard.edursc.org These molecules are attractive due to their reversible two-electron redox reaction and tunable redox potentials.

Research has extensively focused on derivatives such as 1,8-dihydroxyanthraquinone (1,8-DHAQ) and other molecules with substitutions at the 1 and 8 positions. electrochemsci.orgharvard.edursc.org For example, attaching polyethylene (B3416737) glycol (PEG) groups at these positions has been shown to enhance water solubility, a key requirement for AORFBs. harvard.edu A derivative, 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione, was used to create a 1.5 M anolyte, achieving a high volumetric capacity of 80.4 Ah/L. harvard.edu

Table 1: Performance of 1,8-Substituted Anthraquinone Derivatives in Redox Flow Batteries

| Compound Name | Substitution at 1,8-positions | Redox Potential (V vs. SHE) | Reported Volumetric Capacity (Ah/L) | Reference |

|---|---|---|---|---|

| 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | Hydroxyl (–OH) | -0.577 to -0.615 | 0.567 (at 1 mM) | electrochemsci.orgrsc.org |

Given that substitutions at the 1 and 8 positions are a viable strategy for creating high-performance anolytes, this compound could theoretically be a candidate for this application. The phenylthio groups would influence the molecule's redox potential and its stability. However, a major challenge would likely be its solubility in aqueous electrolytes, as the phenylthio groups are hydrophobic. This poor solubility would likely lead to a low volumetric capacity, a significant drawback compared to highly soluble derivatives like those functionalized with PEG or sulfonic acid groups. To date, no studies have reported the use of this compound in a redox flow battery.

Anthraquinone Derivatives as Negolytes in Aqueous Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are being extensively studied for their potential as negolytes (negative electrolytes). rsc.orgrsc.org These organic molecules offer advantages such as potentially lower costs and greater tunability of their electrochemical properties compared to traditional metal-based systems. harvard.eduosti.gov

The core function of a negolyte is to undergo reversible reduction and oxidation reactions at the negative electrode of the battery. Anthraquinone derivatives are well-suited for this role due to their ability to reversibly accept and donate electrons. For instance, a quaternized anthraquinone derivative has been shown to have a highly negative redox potential of -0.554 V (vs. SHE) in a pH-neutral aqueous electrolyte, which is a desirable characteristic for achieving a high cell voltage. rsc.org Similarly, another derivative, 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ), when paired with a ferrocyanide posolyte in an alkaline medium (pH 14), resulted in a cell with an open-circuit voltage of 1.1 V. rsc.org

While direct studies on this compound as a negolyte are not widely published, the broader research on anthraquinone derivatives provides a strong indication of the potential of this class of compounds. The introduction of different functional groups onto the anthraquinone core allows for the fine-tuning of properties like solubility, redox potential, and stability.

Considerations for Stability and Capacity in Battery Systems

The long-term stability and capacity of the electrolyte are critical for the commercial viability of aqueous redox flow batteries. harvard.edu Capacity fade, or the loss of energy storage capacity over repeated charge-discharge cycles, is a major challenge that researchers are actively addressing.

Several factors can contribute to capacity degradation in anthraquinone-based negolytes. One significant issue is chemical instability, which can lead to the decomposition of the active molecule. For example, some anthraquinone derivatives can undergo hydrolytic side reactions during cycling, leading to capacity loss. rsc.org In other cases, disproportionation reactions of the reduced anthraquinone can also contribute to instability. rsc.org

The operating conditions, such as pH and temperature, play a crucial role in the stability of these compounds. Studies have shown that the stability of certain anthraquinone derivatives can be significantly improved by operating at a higher pH. harvard.edu For instance, the capacity fade rate of one anthraquinone derivative was reduced from 2.6% per day at neutral pH to a remarkably low 0.025% per day at pH 14. harvard.edu Similarly, research on sulfonated anthraquinone derivatives revealed enhanced capacity decay at a fully charged state and higher temperatures, while very good stability was observed at a 50% state of charge or lower, even at elevated temperatures. nih.govresearchgate.net

The introduction of specific functional groups can also enhance stability. The addition of carboxymethyl groups, for instance, has been shown to suppress disproportionation reactions both thermodynamically and kinetically. rsc.org These findings highlight the importance of molecular design and optimization of operating conditions to ensure the long-term performance of anthraquinone-based negolytes in redox flow batteries.

| Anthraquinone Derivative | Reported Capacity Fade Rate | pH | Reference |

| Anthraquinone Derivative | 2.6% per day | Neutral | harvard.edu |

| Anthraquinone Derivative | 0.025% per day | 14 | harvard.edu |

| Sulfonated Anthraquinone | 0.9% per day (20°C, fully charged) | Acidic | nih.govresearchgate.net |

| Sulfonated Anthraquinone | 2.45% per day (40°C, fully charged) | Acidic | nih.govresearchgate.net |

| Sulfonated Anthraquinone | 0.02% per day (≤50% SoC, 40°C) | Acidic | nih.govresearchgate.net |

| DCDHAQ | 0.03% per day | 14 | rsc.org |

Dye Applications

Industrial Use as C.I. Solvent Yellow 163

This compound is widely known and used in the industry as C.I. Solvent Yellow 163. cymitquimica.commade-in-china.com It is a yellowish-orange pigment with a reddish tint that is soluble in various organic solvents. cymitquimica.comspecialchem.com This property makes it a versatile colorant for a range of industrial applications. Its CAS number is 13676-91-0. lookchem.commade-in-china.com

Coloring of Engineering Plastics and Synthetic Fibers

C.I. Solvent Yellow 163 is particularly valued for its excellent heat, light, and weather resistance. additivesforpolymer.com These properties make it highly suitable for coloring engineering plastics, which are often subjected to demanding processing conditions and are used in applications requiring long-term color stability. made-in-china.comadditivesforpolymer.com It is recommended for use in a variety of plastics, including:

Polystyrene (PS) made-in-china.commade-in-china.com

Acrylonitrile butadiene styrene (B11656) (ABS) made-in-china.com

Styrene-acrylonitrile (SAN) made-in-china.com

Polymethyl methacrylate (B99206) (PMMA) made-in-china.commade-in-china.com

Polycarbonate (PC) made-in-china.com

Polyethylene terephthalate (B1205515) (PET) kemichem.cn

Polyamide (PA) kemichem.cn

The dye is also used for coloring synthetic fibers, such as polyester. specialchem.comoopscolor.com Its high thermal stability, withstanding temperatures up to 360°C in some plastics, ensures that the color remains vibrant and does not degrade during the manufacturing process. made-in-china.com

| Plastic Type | Recommended Use |

| Polystyrene (PS) | Yes made-in-china.commade-in-china.com |

| Acrylonitrile butadiene styrene (ABS) | Yes made-in-china.com |

| Styrene-acrylonitrile (SAN) | Yes made-in-china.com |

| Polymethyl methacrylate (PMMA) | Yes made-in-china.commade-in-china.com |

| Polycarbonate (PC) | Yes made-in-china.com |

| Polyethylene terephthalate (PET) | Yes kemichem.cn |

| Polyamide (PA) | Yes kemichem.cn |

| Rigid Polyvinyl Chloride (PVC) | Limited made-in-china.com |

Development as Specialized Tissue Dyes

While the primary application of this compound is as an industrial solvent dye, there is emerging interest in the development of anthraquinone derivatives as specialized dyes for biological tissues. The ability to functionalize the anthraquinone core allows for the synthesis of compounds with specific affinities for different cellular components. While specific research on this compound for this purpose is limited, the broader class of anthraquinone dyes holds promise for applications in histology and pathology, where selective staining is crucial for visualizing tissue structures.

Photocatalysis

Anthraquinones (AQs) are recognized for their potential in photocatalysis due to their excellent optical and electron-mediating properties. nih.govresearchgate.net They can act as redox-active electron transfer mediators and photosensitizers, which can help address common issues in photocatalysis like low light utilization and inefficient separation of charge carriers. nih.govresearchgate.net

The fundamental principle involves the excitation of the anthraquinone molecule by light, leading to the generation of reactive species that can drive chemical reactions. For instance, some anthraquinone derivatives, like 1,8-dihydroxyanthraquinone, have been shown to be effective photocatalysts for the reductive activation of aryl halides under visible light. conicet.gov.ar In this process, the anthraquinone derivative is photo-reduced and then transfers an electron to the aryl halide, initiating a dehalogenation or a carbon-carbon bond-forming reaction. conicet.gov.ar

While the photocatalytic properties of the broader anthraquinone family are well-documented, specific studies focusing on the photocatalytic activity of this compound are not extensively available. However, the known photochemical properties of anthraquinones suggest that this compound could potentially exhibit interesting photocatalytic behavior, warranting further investigation. The presence of the phenylthio groups could influence its electronic structure and, consequently, its photocatalytic efficiency.

Development of Chemical Sensors and Ionophores Based on Anthraquinone Derivatives

Anthraquinone derivatives are highly valued as versatile platforms for the design of chemical sensors and ionophores due to their inherent electrochemical activity and favorable photophysical properties. rsc.orgresearchgate.net The anthraquinone unit typically functions as a chromogenic or fluorogenic signaling core, which can be chemically modified with specific recognition moieties (receptors) to enable selective binding of target analytes, such as cations and anions. acs.orgrsc.org This structural flexibility allows for the systematic design of sensors with tailored properties. rsc.org

The sensing mechanism of these compounds is generally based on a change in their optical or electronic properties upon interaction with an analyte. These changes can be observed as:

Colorimetric Sensing: A distinct color change visible to the naked eye, which occurs when the analyte binds to the sensor, altering its light absorption properties. nih.govresearchgate.net

Fluorometric Sensing: A change in the fluorescence intensity (either quenching or enhancement, often termed "turn-off" or "turn-on") or a shift in the emission wavelength. rsc.orgnih.gov

These observable signals are often driven by photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) between the anthraquinone signaling unit and the analyte-bound receptor. pcbiochemres.com

Researchers have successfully developed a wide array of anthraquinone-based chemosensors for various ions. For example, anthraquinone-imidazole derivatives have been engineered to act as colorimetric and fluorescent sensors for the sequential detection of silver ions (Ag⁺) and biothiols. nih.gov Other designs incorporating imine or bithiophene units have shown high selectivity for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻). acs.orgnih.govresearchgate.net The interaction is often highly specific, with the sensor showing a marked response to the target ion even in the presence of other common ions. rsc.org

The compound This compound possesses the core anthraquinone structure necessary for a signaling unit. The phenylthio groups attached at the 1 and 8 positions influence the electronic properties of the anthraquinone system, which could be harnessed for sensing applications. ontosight.ai Furthermore, the sulfur atoms of the thioether linkages could potentially serve as soft-base binding sites, offering an affinity for certain soft-acid metal ions. While specific studies detailing its use as a chemosensor are not prominent, its structure aligns with the fundamental principles used to design other successful anthraquinone-based sensors.

Table 2: Examples of Anthraquinone-Based Chemical Sensors

| Sensor Compound | Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

| Anthraquinone-based imine probe | Cyanide (CN⁻) | Colorimetric (Orange to Pink) & "Turn-on" Fluorescence | Micromolar range | nih.govresearchgate.net |

| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol (L) | Copper (Cu²⁺) | Colorimetric (Pink to Blue) & Fluorescence Quenching | 8.95 x 10⁻⁸ M | rsc.org |

| L-Cu²⁺ complex | Sulfide (S²⁻) | Reversible Colorimetric & Fluorescence Restoration | 1.36 x 10⁻⁷ M | rsc.org |

| 2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI) | Silver (Ag⁺) | Colorimetric (Yellow to Orange) & Fluorescence Quenching | 66 nM | nih.gov |

| FAI-Ag⁺ complex | Biothiols (Cys, Hcy, GSH) | Reversible Fluorescence Restoration | 89 nM (for Cys) | nih.gov |

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 1,8-Di(phenylthio)anthraquinone typically involves the reaction of 1,8-dichloroanthraquinone (B31358) with thiophenol in the presence of a base. ontosight.ai While effective, future research should prioritize the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. escholarship.orgconsensus.apprsc.org

Key areas for exploration include:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other aminoanthraquinone derivatives, research should investigate one-pot, three-component condensation reactions under solvent-free and catalyst-free conditions. consensus.app This approach has the potential to significantly reduce waste and simplify purification processes. consensus.app

Photocatalysis: The use of visible light as a green and economical energy source is a promising avenue. rsc.orgnih.gov Research could explore the use of anthraquinone-based or other photocatalysts to drive the synthesis, potentially leading to milder reaction conditions and improved energy efficiency. rsc.orgnih.govyoutube.com For instance, the photocatalytic generation of hydrogen peroxide using anthraquinone (B42736) photosensitizers highlights the potential of these systems in green synthesis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and higher yields compared to conventional heating. researchgate.netnih.govyoutube.comnih.govcolab.ws The application of microwave-assisted synthesis to the production of this compound could offer a more energy-efficient and rapid manufacturing process. researchgate.netnih.govcolab.ws

A comparative look at conventional versus green synthetic approaches for related compounds is presented in Table 1.

| Reaction Type | Conditions | Advantages |

| Conventional Synthesis | High temperatures, organic solvents, long reaction times | Established methodology |

| Microwave-Assisted Synthesis | Rapid heating, reduced solvent volume, shorter reaction times researchgate.netnih.gov | Higher yields, energy efficiency researchgate.netnih.gov |

| Photocatalytic Synthesis | Visible light, ambient temperature, aerobic conditions nih.govyoutube.com | Environmentally benign, high selectivity nih.govyoutube.com |

| Catalyst/Solvent-Free Synthesis | Mild temperature, no catalyst or solvent consensus.app | Reduced waste, simplified workup consensus.app |

This table is illustrative and based on findings for related anthraquinone derivatives.

Advanced Functionalization Strategies for Tailored Properties

The functionalization of the this compound scaffold is a critical area for future research, as it allows for the fine-tuning of its electronic and physical properties for specific applications. researchgate.net

Future research should focus on:

Introducing Diverse Functional Groups: Systematic studies on the introduction of various electron-donating and electron-withdrawing groups onto the phenylthio rings or the anthraquinone core are needed. This will allow for a deeper understanding of structure-property relationships and the targeted design of materials with specific optical and electronic characteristics. researchgate.net

Polymerization and Macrocyclization: The incorporation of this compound into polymers or macrocyclic structures could lead to novel materials with enhanced processability and unique host-guest recognition capabilities. researchgate.net For example, the synthesis of anthraquinone-containing polymeric photosensitizers has shown promise in catalytic applications. youtube.com

Targeted Synthesis for Specific Applications: Functionalization strategies should be guided by the intended application. For instance, the introduction of carboxylic acid groups could be explored for applications in dye-sensitized solar cells, while the incorporation of specific binding sites could be targeted for chemosensor development. nih.gov

Multiscale Modeling and Simulation for Predictive Material Design

Computational modeling is an indispensable tool for accelerating materials discovery and providing deep insights into the behavior of molecules at various scales. youtube.comnih.govunito.ithelsinki.fimdpi.com For this compound, a multi-pronged computational approach is envisioned.

Density Functional Theory (DFT) Calculations: DFT studies are crucial for understanding the fundamental electronic structure, frontier molecular orbitals (HOMO-LUMO), and optical properties of the molecule and its functionalized derivatives. ontosight.airesearchgate.netlew.ronih.govnih.govnih.gov This can help in predicting their behavior as potential electronic materials. ontosight.ailew.ronih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions, packing structures in the solid state, and the dynamic disorder that influences charge transport in organic semiconductors. youtube.comnih.govunito.ithelsinki.fimdpi.com

Kinetic Monte Carlo (KMC) Simulations: Combined with quantum chemistry calculations, KMC simulations can be employed to predict charge mobility in thin films of this compound, offering a valuable tool for screening potential candidates for organic electronic devices. youtube.comhelsinki.fi

A summary of computational methods and their applications in the study of related organic materials is provided in Table 2.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis ontosight.airesearchgate.netlew.ronih.gov | HOMO/LUMO energies, band gap, absorption spectra ontosight.airesearchgate.netlew.ronih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions youtube.comnih.govunito.it | Crystal packing, thin-film morphology youtube.comnih.govunito.it |

| Kinetic Monte Carlo (KMC) | Simulating charge transport youtube.comhelsinki.fi | Charge carrier mobility youtube.comhelsinki.fi |

This table provides a general overview of computational techniques and their relevance to organic semiconductor research.

Integration into Emerging Organic Electronic Architectures

The predicted electronic properties of this compound make it a promising candidate for integration into various organic electronic devices. ontosight.ai Future research should focus on the fabrication and characterization of such devices.

Organic Field-Effect Transistors (OFETs): The charge transport characteristics of this compound should be evaluated in an OFET configuration. nih.govresearchgate.netnih.govnih.gov This will involve optimizing thin-film deposition techniques and studying the device performance in terms of carrier mobility, on/off ratio, and threshold voltage. nih.govresearchgate.netnih.govnih.gov

Organic Photovoltaics (OPVs): The potential of this compound as an electron acceptor or donor material in OPVs should be investigated. nih.govnih.gov This will require the synthesis of suitable derivatives with appropriate energy levels and the fabrication and testing of solar cell devices. nih.govnih.gov

Chemosensors: The ability of the sulfur atoms and the anthraquinone core to interact with various analytes could be harnessed for the development of chemosensors. nih.gov Future work could involve designing and synthesizing functionalized derivatives that exhibit a measurable response (e.g., a change in fluorescence or color) upon binding to specific ions or molecules. nih.gov

Environmental and Sustainability Aspects of Synthesis and Application

A comprehensive understanding of the environmental footprint of this compound is crucial for its responsible development and potential commercialization. nih.govmdpi.com

Future research in this area should include: